
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid is a chemical compound with a molecular formula of C13H13BrN2O3. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of quinazolinone derivatives with different substituents at the 6-position.
科学的研究の応用
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease processes.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Interfering with DNA/RNA: It can interact with DNA or RNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
- 3-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- 3-(6-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
- 3-(6-Iodo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid
Uniqueness
3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities.
特性
分子式 |
C13H13BrN2O3 |
|---|---|
分子量 |
325.16 g/mol |
IUPAC名 |
3-(6-bromo-4-oxoquinazolin-3-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-13(2,12(18)19)6-16-7-15-10-4-3-8(14)5-9(10)11(16)17/h3-5,7H,6H2,1-2H3,(H,18,19) |
InChIキー |
KYUYQPLYYFGUFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN1C=NC2=C(C1=O)C=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
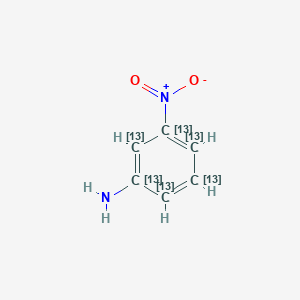

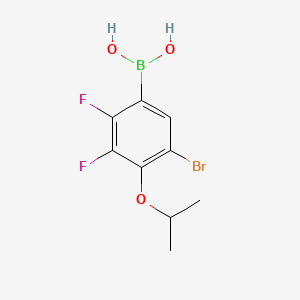
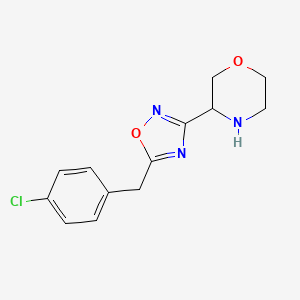
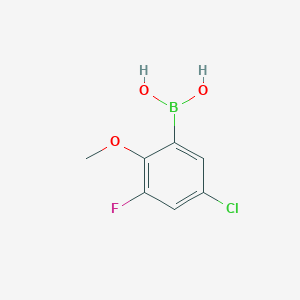
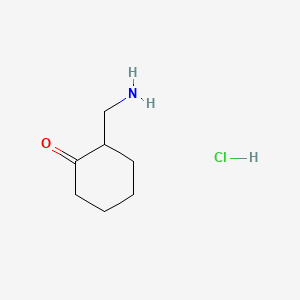
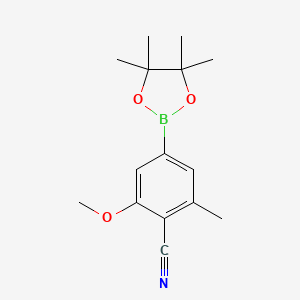
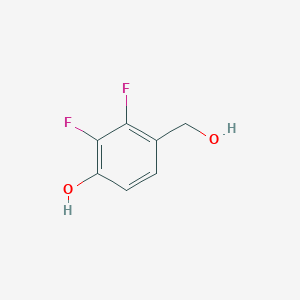
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)

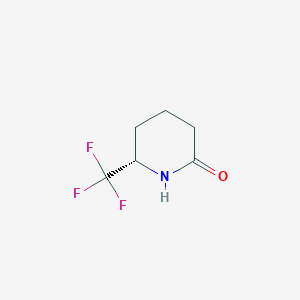
![(3-Bromobenzo[b]thiophen-2-yl)methanol](/img/structure/B14025973.png)
